N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic sulfonamide-acetamide hybrid featuring a piperazine core substituted with a 2,6-dimethylphenyl group. Its structure combines a sulfamoyl-linked phenylacetamide backbone with a substituted piperazine moiety, a design aimed at enhancing receptor-binding specificity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-5-4-6-16(2)20(15)22-11-13-23(14-12-22)27(25,26)19-9-7-18(8-10-19)21-17(3)24/h4-10H,11-14H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSPBPLHVPDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the reaction of 2,6-dimethylphenylpiperazine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide exhibits various biological activities, making it a candidate for research in several therapeutic areas:
- Antidepressant Activity : Research indicates that compounds with similar structures may interact with serotonin and norepinephrine transporters, suggesting potential antidepressant properties. This is particularly relevant given the increasing prevalence of mood disorders.
- Anticancer Potential : Preliminary studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The sulfonamide group may enhance this activity by modifying the compound's interaction with cellular targets.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring is often associated with enhanced antimicrobial efficacy.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes:
- Acetylcholinesterase Inhibition : Compounds with similar piperazine and sulfonamide moieties have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Effective inhibition could pave the way for novel treatments.
Antidepressant Activity Assessment
A study assessed the effects of this compound on animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential role as an antidepressant.
Anticancer Efficacy
In vitro studies evaluated the anticancer properties of the compound against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating substantial efficacy.
Antibacterial Screening
A series of antibacterial assays were conducted to evaluate the efficacy of this compound against common bacterial pathogens. The compound showed promising results, with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can act as a binding site, while the sulfonyl group may enhance the compound’s affinity for specific targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates the compound against key analogs, focusing on structural variations, pharmacological activities, and applications.
Table 1: Structural and Pharmacological Comparison
Key Observations:
Piperazine Substitution Effects: The 2,6-dimethylphenyl substituent on the piperazine in the target compound contrasts with the methyl group in Compound 35 . Compound 37, with an unsubstituted piperazine, shows anti-hypernociceptive activity but lacks the steric bulk needed for selective receptor interactions, suggesting the target compound’s dimethylphenyl group may confer greater specificity .
Sulfonamide Variations :
- The methylsulfonyl group in the nitro/chloro-substituted analog () serves as a precursor for heterocyclic synthesis but lacks direct pharmacological relevance . In contrast, the target compound’s piperazinylsulfonyl linkage is tailored for neuropharmacological applications.
Functional Group Impact on Applications :
- Mefluidide () highlights how trifluoromethylsulfonyl and dimethylphenyl groups can shift utility toward agrochemicals . The target compound’s piperazine and acetamide motifs, however, align with CNS-targeted drug design.
Biological Activity
N-(4-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, which is often associated with various biological activities. The chemical formula is C23H30N4O3S, with a molecular weight of approximately 470.58 g/mol. The presence of the sulfonamide group enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple human cancer cell lines, including pancreatic (MiaPaCa2, PANC-1), breast (MCF-7), and ovarian (A2780) cancer cells. The compound demonstrated moderate growth inhibition across these cell lines, with IC50 values ranging from 14 µM to >50 µM depending on the specific cell line tested .
Table 1: Growth Inhibition Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MiaPaCa2 | >50 | Low |
| PANC-1 | 14 | Moderate |
| MCF-7 | >50 | Low |
| A2780 | 38 | Moderate |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In animal models, it was tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests. The results indicated that certain derivatives exhibited significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg. Notably, compounds containing the phenylpiperazine fragment showed delayed yet prolonged anticonvulsant effects .
Table 2: Anticonvulsant Activity in Animal Models
| Compound ID | Dose (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|---|
| 19 | 100 | 70 | 65 |
| 24 | 300 | 75 | 60 |
The mechanism by which this compound exerts its effects is believed to involve modulation of neurotransmitter systems and interference with protein-protein interactions critical for cancer cell survival. Specifically, it has been suggested that this compound may inhibit S100A2-p53 interactions, which are vital in regulating apoptosis in cancer cells .
Case Studies
- Anticancer Screening : A focused library of derivatives was synthesized based on structural modifications of the original compound. These derivatives were screened against various cancer cell lines, yielding promising candidates with enhanced cytotoxicity compared to the parent compound. The modifications included changes to the phenylacetamide moiety which resulted in increased potency against pancreatic cancer cells .
- Anticonvulsant Evaluation : In a study assessing the anticonvulsant efficacy of related compounds, it was found that those with higher lipophilicity had delayed onset but longer-lasting effects in seizure models. This suggests that structural characteristics significantly influence pharmacokinetics and therapeutic outcomes in anticonvulsant activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
